

Comparative Analysis of Risdiplam (RG7916) in Spinal Muscular Atrophy (SMA)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: RG 6866

Cat. No.: B1679311

[Get Quote](#)

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of Risdiplam (RG7916), an orally administered, small-molecule SMN2 splicing modifier, against other approved therapies for Spinal Muscular Atrophy (SMA). The analysis focuses on performance in various disease models, supported by experimental data from preclinical and clinical studies.

Executive Summary

Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disease caused by mutations in the SMN1 gene, leading to a deficiency of the Survival Motor Neuron (SMN) protein. The presence of a paralogous gene, SMN2, offers a therapeutic target, as it can produce functional SMN protein, albeit inefficiently due to alternative splicing that predominantly excludes exon 7. Risdiplam (RG7916) is designed to modify SMN2 pre-mRNA splicing to increase the inclusion of exon 7, thereby enhancing the production of full-length, functional SMN protein. This guide compares the efficacy and mechanism of Risdiplam with two other transformative SMA therapies: Nusinersen (Spinraza), an antisense oligonucleotide, and Onasemnogene Apeparvovec (Zolgensma), a gene replacement therapy.

Data Presentation: Performance in Preclinical and Clinical Models

The following tables summarize the quantitative data from key preclinical and clinical trials for Risdiplam, Nusinersen, and Onasemnogene Apeparvovec.

Table 1: Preclinical Efficacy in SMA Mouse Models

Parameter	Risdiplam (RG7916)	Nusinersen	Onasemnogene Apeparvovec
Mouse Model	SMNΔ7 mice	SMNΔ7 mice	SMNΔ7 mice
Administration	Oral gavage	Intracerebroventricular (ICV) injection	Intravenous (IV) or ICV injection
Survival	Significant extension of lifespan.[1]	Improved survival.	Significant improvement in survival.[2][3]
Motor Function	Improved motor function.[1]	Improved motor function.[4]	Phenotypic rescue and highly significant improvement.
SMN Protein Levels	Dose-dependent increase in SMN protein in CNS and peripheral tissues.[1][5][6]	Increased SMN protein levels in the spinal cord.[4]	Restoration of SMN protein levels in peripheral tissues and spinal cord.[2]

Table 2: Clinical Efficacy in Infantile-Onset SMA (Type 1)

Parameter	Risdiplam (FIREFISH Trial)	Nusinersen (ENDEAR Trial)	Onasemnogene Abepravovec (STRIVE Trial)
Patient Population	Infants aged 1-7 months	Infants \leq 7 months	Infants < 6 months
Primary Endpoint	% of infants sitting without support for at least 5 seconds at 12 months	Motor milestone responders (HINE-2)	% of infants who could sit independently for \geq 30 seconds at 18 months
CHOP INTEND Score	58.8% achieved a score of \geq 40 at 12 months; median change from baseline of 17.5 points.[7]	71% of nusinersen-treated infants were CHOP INTEND responders (\geq 4 point improvement).[8]	Mean increase of 11.7 points at 3 months and 14.3 points at 5 months from a baseline of 32.[9]
Survival	93% survival at 12 months.	Higher likelihood of overall survival compared to control (HR for death: 0.37). [10]	89.5% survival without permanent ventilation at 13.6 months.[9][11]
Motor Milestones	7 of 17 infants (41%) could sit without support for at least 5 seconds.	51% of the nusinersen group achieved the primary endpoint of motor-milestone response.	59% of patients achieved functional independent sitting for \geq 30 seconds at 18 months.[12]

Table 3: Clinical Efficacy in Later-Onset SMA (Type 2 & 3)

Parameter	Risdiplam (SUNFISH Trial)	Nusinersen (CHERISH Trial)	Onasemnogene Abepravovec (Various Studies)
Patient Population	Children and young adults (2-25 years)	Children (2-12 years)	Data in this population is emerging.
Primary Endpoint	Change from baseline in Motor Function Measure 32 (MFM-32) total score at 12 months	Change from baseline in Hammersmith Functional Motor Scale-Expanded (HFMSE) score at 15 months	Not yet established in a pivotal trial for this population.
Motor Function Improvement	Significant mean difference of 1.55 points in MFM-32 score compared to placebo. [13] [14] [15]	Significant mean improvement of 4.9 points in HFMSE score compared to the control group.	-
Subgroup Analysis	Strongest response in the 2-5 years age group (78.1% vs 52.9% in placebo achieving ≥ 3 point increase in MFM-32). [13] [15]	-	-
Upper Limb Function	Significant improvement in the Revised Upper Limb Module (RULM) with a 1.59 point difference. [14]	-	-

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

Preclinical Evaluation in SMN Δ 7 Mouse Model

- Animal Model: SMN Δ 7 mice, a well-established model of severe SMA.
- Drug Administration:
 - Risdiplam: Administered orally once daily via gavage. Doses typically range from 0.05 to 5 mg/kg/day.
 - Nusinersen: Administered via a single intracerebroventricular (ICV) injection at postnatal day 1 or 2.
 - Onasemnogene Apeparvovec: Administered as a single intravenous (IV) injection via the facial vein or ICV injection at early postnatal days.
- Efficacy Endpoints:
 - Survival: Monitored daily and recorded.
 - Motor Function: Assessed using tests such as the righting reflex, tube test, and open field analysis at various time points.
 - SMN Protein Levels: Measured in tissues (brain, spinal cord, muscle) at the end of the study using Western blot or ELISA.

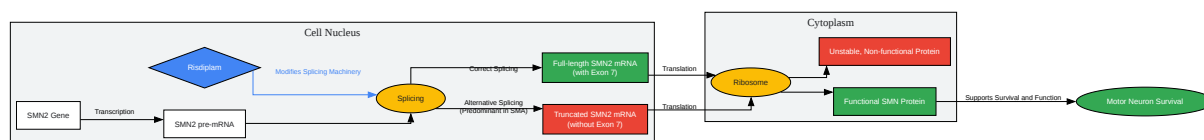
Clinical Trial Protocols

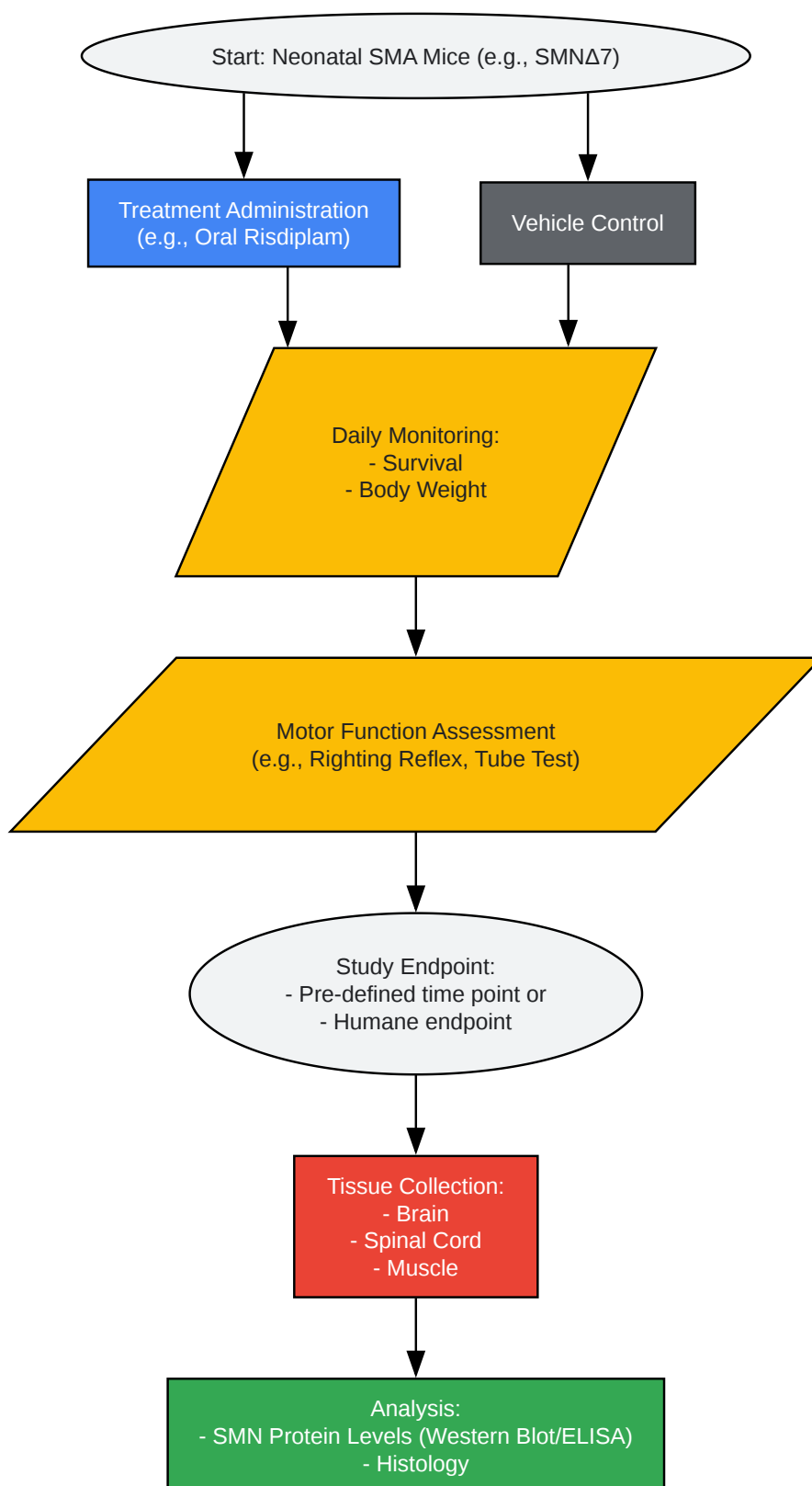
- FIREFISH Study (Risdiplam):
 - Design: An open-label, two-part study in infants with Type 1 SMA. Part 1 was a dose-escalation phase, and Part 2 assessed the efficacy and safety of the selected dose.
 - Key Assessments: The primary endpoint was the proportion of infants sitting without support for at least 5 seconds after 12 months of treatment, as measured by Item 22 of the Bayley Scales of Infant and Toddler Development – Third Edition (BSID-III). Secondary endpoints included the Children's Hospital of Philadelphia Infant Test of Neuromuscular Disorders (CHOP-INTEND) score and survival.[\[16\]](#)

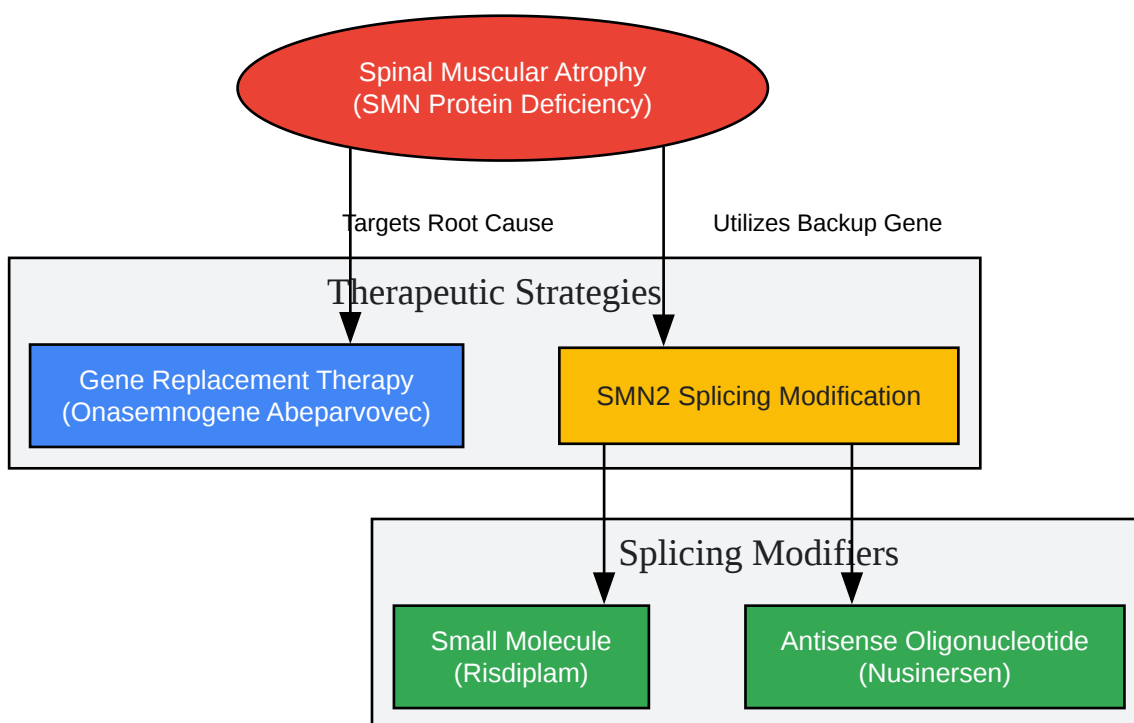
- SUNFISH Study (Risdiplam):
 - Design: A two-part, randomized, placebo-controlled, double-blind study in a broad population of patients with Type 2 or 3 SMA. Part 1 was a dose-finding study, and Part 2 evaluated the efficacy and safety of the selected dose.[\[17\]](#)
 - Key Assessments: The primary endpoint was the change from baseline in the MFM-32 total score at 12 months. Secondary endpoints included the RULM score.[\[14\]](#)[\[15\]](#)[\[17\]](#)
- ENDEAR Study (Nusinersen):
 - Design: A randomized, double-blind, sham-controlled, Phase 3 study in infants with infantile-onset SMA.
 - Key Assessments: The primary endpoint was the proportion of motor milestone responders as assessed by the Hammersmith Infant Neurological Examination (HINE) Section 2. The CHOP-INTEND score was a key secondary endpoint.
- STR1VE Study (Onasemnogene Apeparvovec):
 - Design: An open-label, single-arm, single-dose, multi-center Phase 3 trial in infants with SMA Type 1.
 - Key Assessments: The co-primary efficacy outcomes were the ability to sit independently for 30 seconds or longer at 18 months of age and survival at 14 months.[\[12\]](#)

Mandatory Visualization

Signaling Pathway: Risdiplam Mechanism of Action







[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. smanewstoday.com [smanewstoday.com]
- 2. Long term peripheral AAV9-SMN gene therapy promotes survival in a mouse model of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nusinersen ameliorates motor function and prevents motoneuron Cajal body disassembly and abnormal poly(A) RNA distribution in a SMA mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Risdiplam distributes and increases SMN protein in both the central nervous system and peripheral organs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Risdiplam distributes and increases SMN protein in both the central nervous system and peripheral organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gene.com [gene.com]
- 8. Results - Clinical Review Report: Nusinersen (Spinraza) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdaconference.org [mdaconference.org]
- 10. Nusinersen improves survival and motor function in infantile-onset SMA - Institut de Myologie [institut-myologie.org]
- 11. neurologylive.com [neurologylive.com]
- 12. Onasemnogene abeparvovec gene therapy for symptomatic infantile-onset spinal muscular atrophy in patients with two copies of SMN2 (STR1VE): an open-label, single-arm, multicentre, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drugtopics.com [drugtopics.com]
- 14. curesma.org [curesma.org]
- 15. firstwordpharma.com [firstwordpharma.com]
- 16. Infantile-Onset SMA Efficacy Results in Clinical Trials & Studies | Evrysdi® (risdiplam) [evrysdi-hcp.com]
- 17. Later-Onset SMA Efficacy Results in Clinical Trials & Studies | Evrysdi® (risdiplam) [evrysdi-hcp.com]
- To cite this document: BenchChem. [Comparative Analysis of Risdiplam (RG7916) in Spinal Muscular Atrophy (SMA)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679311#comparative-analysis-of-rg-6866-in-different-disease-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com